molecular formula C16H22N6O2 B2986366 1-[(E)-but-2-enyl]-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919025-06-2

1-[(E)-but-2-enyl]-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2986366
M. Wt: 330.392
InChI Key: FIODYZHKKJRDDI-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(E)-but-2-enyl]-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Synthetic Methodologies and Compound Development

Research on heterocyclic compounds similar to "1-[(E)-but-2-enyl]-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione" often focuses on novel synthetic methodologies. For instance, Ueda et al. (1987) synthesized purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, exploring their potential biological activities. These efforts underline the continuous quest for new synthetic routes to create heterocyclic compounds with enhanced properties or biological activities (Ueda et al., 1987).

Anticancer, Anti-HIV, and Antimicrobial Activities

The quest for new therapeutic agents leads to the exploration of triazine derivatives for their potential anticancer, anti-HIV, and antimicrobial activities. Ashour et al. (2012) described the synthesis of new triazino and triazolo[4,3-e]purine derivatives, showing significant in vitro anticancer activity against specific cancer cell lines, moderate anti-HIV activity, and promising antimicrobial properties. Such research highlights the potential of triazine derivatives in developing new therapeutic agents (Ashour et al., 2012).

Molecular Recognition and Material Science Applications

Poly(2-vinyl-4,6-diamino-1,3,5-triazine) (PVDAT) has been studied for its hydrogen bonding capabilities in water, demonstrating efficient binding to pyrimidine derivatives and nucleic acid bases, which underscores the potential applications of triazine derivatives in molecular recognition and material science. Such compounds could serve as building blocks for developing new materials with specific interaction capabilities with biological molecules (Asanuma et al., 1998).

properties

IUPAC Name

1-[(E)-but-2-enyl]-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-5-7-9-22-15-17-13-12(21(15)10-11(3)18-22)14(23)20(8-6-2)16(24)19(13)4/h5,7H,6,8-10H2,1-4H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIODYZHKKJRDDI-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(=NN3CC=CC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)C2=C(N=C3N2CC(=NN3C/C=C/C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(E)-but-2-enyl]-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

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